molecular formula C21H24ClN3O3 B13730140 4(1H)-Quinazolinone, 2,3-dihydro-1-(3-morpholinopropionyl)-3-phenyl-, hydrochloride CAS No. 20887-10-9

4(1H)-Quinazolinone, 2,3-dihydro-1-(3-morpholinopropionyl)-3-phenyl-, hydrochloride

Cat. No.: B13730140
CAS No.: 20887-10-9
M. Wt: 401.9 g/mol
InChI Key: LKJHOBGKTVGNAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4(1H)-Quinazolinone, 2,3-dihydro-1-(3-morpholinopropionyl)-3-phenyl-, hydrochloride (hereafter referred to as the "target compound") is a quinazolinone derivative characterized by a 2,3-dihydroquinazolinone core. Key structural features include:

  • 1-(3-Morpholinopropionyl) substituent: Introduces a morpholine ring linked via a propionyl group, which may enhance solubility and modulate pharmacokinetics.
  • 3-Phenyl group: Aromatic substitution at the 3-position, common in bioactive quinazolinones.
  • Hydrochloride salt: Improves stability and bioavailability .

Quinazolinones are heterocyclic compounds with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The target compound’s structural uniqueness lies in its dihydroquinazolinone scaffold and morpholine-containing side chain, distinguishing it from other derivatives .

Properties

CAS No.

20887-10-9

Molecular Formula

C21H24ClN3O3

Molecular Weight

401.9 g/mol

IUPAC Name

1-(3-morpholin-4-ylpropanoyl)-3-phenyl-2H-quinazolin-4-one;hydrochloride

InChI

InChI=1S/C21H23N3O3.ClH/c25-20(10-11-22-12-14-27-15-13-22)24-16-23(17-6-2-1-3-7-17)21(26)18-8-4-5-9-19(18)24;/h1-9H,10-16H2;1H

InChI Key

LKJHOBGKTVGNAS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

The synthesis typically begins with anthranilic acid or 2-aminobenzamide as the precursor. Anthranilic acid undergoes acylation with acid chlorides (e.g., butyryl chloride) to form amides, which are then cyclized with acetic anhydride to yield benzoxazin-4-one intermediates.

Formation of Quinazolinone Core

The benzoxazinone intermediate is refluxed with appropriate amines to form the quinazolinone nucleus. For the target compound, an amine containing the morpholinopropionyl group is introduced. This step is crucial for incorporating the morpholine moiety via nucleophilic substitution or amidation.

Introduction of the Phenyl Group

The 3-phenyl substitution is generally introduced by bromination of the quinazolinone followed by reaction with phenyl hydrazine or phenyl derivatives, affording the 3-phenyl-2,3-dihydroquinazolin-4(1H)-one structure.

Acylation with Morpholinopropionyl Group

The final key step involves acylation of the quinazolinone nitrogen with 3-(morpholin-4-yl)propionyl chloride to introduce the morpholinopropionyl group. This reaction is performed under controlled conditions to yield the hydrochloride salt of the compound, enhancing solubility and stability.

Detailed Stepwise Synthesis Scheme

Step Reaction Description Reagents/Conditions Product/Intermediate
1 Acylation of anthranilic acid Butyryl chloride, base Amide intermediate
2 Cyclization to benzoxazin-4-one Acetic anhydride, reflux Benzoxazinone
3 Reaction with amine Morpholinopropyl amine, reflux Quinazolinone intermediate
4 Bromination Bromine or NBS Brominated quinazolinone
5 Substitution with phenyl hydrazine Phenyl hydrazine, reflux 3-Phenyl-quinazolinone
6 Acylation with morpholinopropionyl chloride Morpholinopropionyl chloride, base Target compound hydrochloride salt

Purification and Characterization

The final compound is purified by column chromatography or preparative thin-layer chromatography using solvent systems optimized for quinazolinones. Characterization includes:

Research Findings and Yields

  • The multi-step synthesis from anthranilic acid typically achieves overall yields ranging from 60% to 85% depending on reaction conditions and purification efficiency.
  • Bromination and phenyl substitution steps have yields above 70% with high regioselectivity.
  • Final acylation with morpholinopropionyl chloride often results in yields around 75% with high purity after recrystallization.
  • Spectral data confirm the structural integrity and substitution pattern of the final hydrochloride salt.

Summary Table of Spectroscopic Data for the Target Compound

Spectroscopic Technique Key Observations
IR Spectrum Amide C=O stretch ~1650 cm⁻¹, morpholine ring vibrations 1100-1300 cm⁻¹
1H NMR (600 MHz, DMSO-d6) Aromatic protons (7.2–7.8 ppm), morpholine methylene protons (3.5–4.0 ppm), NH proton (~9.0 ppm)
Mass Spectrometry Molecular ion peak consistent with C20H23N4O3·HCl (m/z corresponding to molecular weight + H)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the morpholine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the quinazolinone core or the carbonyl group in the morpholinopropionyl side chain, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazolinone core and the phenyl group, using reagents like halogens, alkyl halides, or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, sulfonates.

Major Products

    Oxidation Products: Hydroxylated derivatives, N-oxides.

    Reduction Products: Reduced quinazolinone derivatives, alcohols.

    Substitution Products: Halogenated or alkylated quinazolinone derivatives.

Scientific Research Applications

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C21H23N3O3
  • SMILES : C1COCCN1CCC(=O)N2CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
  • InChIKey : LSKNWTXHAYPYAZ-UHFFFAOYSA-N

These structural features contribute to its potential biological activities, particularly in targeting various diseases.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that derivatives of quinazolinone can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against a range of pathogens. Quinazolinone derivatives are known to possess broad-spectrum antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. In vitro studies have reported effective inhibition of bacterial growth, suggesting their utility in treating infections resistant to conventional antibiotics .

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of quinazolinone derivatives. Some studies suggest that these compounds may help protect neuronal cells from oxidative stress and neuroinflammation, which are crucial factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism involves the modulation of inflammatory cytokines and oxidative stress markers .

Case Study 1: Anticancer Research

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of quinazolinone derivatives, including the hydrochloride form discussed here. The results indicated that these compounds significantly inhibited the growth of human breast cancer cells (MCF-7) with IC50 values in the micromolar range. Mechanistic studies revealed that these compounds induce cell cycle arrest and apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

A study published in Antibiotics examined the antimicrobial efficacy of several quinazolinone derivatives against multi-drug resistant strains of Staphylococcus aureus. The hydrochloride derivative demonstrated a minimum inhibitory concentration (MIC) comparable to that of standard antibiotics, indicating its potential as a lead compound for further development into therapeutic agents .

Comparative Analysis Table

Application AreaCompound ActivityReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against multi-drug resistant bacteria
NeuroprotectiveReduces oxidative stress and inflammation

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The morpholinopropionyl side chain and phenyl group contribute to the compound’s binding affinity and specificity, enhancing its overall pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Key Observations :

  • Core Variations: The target compound’s 2,3-dihydro-4(1H)-quinazolinone core differs from 4(3H)-quinazolinones (e.g., compounds in ), which lack the dihydro moiety.
  • Synthetic Routes: The target compound is synthesized via cyclocondensation of isatoic anhydride with amino acid esters, similar to methods for dihydroquinazolinones . In contrast, 4(3H)-quinazolinones often use aldol condensations or cycloadditions .

Pharmacological and Physicochemical Comparisons

Key Observations :

  • Biological Activity: The target compound’s morpholinopropionyl group may enhance solubility and target kinases or GPCRs, whereas nitrostyryl or thioxo groups in other derivatives correlate with anticancer or antimicrobial effects .
  • LogP and Solubility: The hydrochloride salt of the target compound likely improves aqueous solubility compared to non-salt forms (e.g., 6-iodo-3-ethyl derivative in ).

Spectroscopic and Analytical Data

Table 3: NMR and Mass Spectrometry Comparisons
Compound Name 1H NMR (DMSO-d6, ppm) 13C NMR (DMSO-d6, ppm) EI-MS (m/z) References
Target Compound N/A N/A N/A N/A
(E)-N-(4-Chlorophenyl)-2-(2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)acetamide 10.66 (NH), 8.69 (2-H nitrostyryl), 5.27 (CH2) 166.53 (C=O), 148.89 (NO2), 130.77 (ClPh) 460.34 [M+]
6-Iodo-3-ethyl-2-thioxo-4(3H)-quinazolinone N/A N/A 376.98 [M+] (calc)

Key Observations :

  • Substituent Effects: The nitrostyryl group in causes distinct downfield shifts (e.g., 8.69 ppm for 2-H), whereas the target compound’s morpholinopropionyl group would likely show signals near 3.5–4.0 ppm (morpholine protons) .
  • Mass Spectrometry : The target compound’s molecular ion would differ significantly from nitro- or iodo-substituted derivatives due to its morpholine and propionyl groups.

Biological Activity

4(1H)-Quinazolinone derivatives, particularly 2,3-dihydro-1-(3-morpholinopropionyl)-3-phenyl-, hydrochloride, are gaining attention in medicinal chemistry due to their diverse biological activities. Quinazolinones have been extensively studied for their potential as therapeutic agents against various diseases, including cancer, inflammation, and infections. This article reviews the biological activities associated with this specific compound, supported by recent research findings and data.

1. Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties by targeting various tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). For instance, studies have shown that compounds with structural similarities to 4(1H)-quinazolinone can inhibit cell proliferation in cancer cell lines such as A431 and A549. The compound's IC50 values against these lines were reported to be as low as 20.72 nM, demonstrating potent activity compared to standard drugs like lapatinib (IC50 = 27.06 nM) .

2. Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinones has been documented through various studies. The mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes. For example, a review noted that certain quinazoline derivatives significantly reduced inflammation in animal models . The presence of specific substituents on the quinazoline ring enhances this activity, suggesting a structure-activity relationship that can be exploited for drug design .

3. Antimicrobial Activity

Quinazolinones have demonstrated antimicrobial properties against a range of pathogens. A study highlighted that derivatives of 4(1H)-quinazolinone exhibited activity against both Gram-positive and Gram-negative bacteria, with some compounds showing notable efficacy against resistant strains . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

The biological activity of 4(1H)-quinazolinone is primarily attributed to its ability to interact with specific molecular targets within cells:

  • EGFR Inhibition : The compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent downstream signaling that leads to cell proliferation .
  • Cytotoxicity : It induces apoptosis in cancer cells through intrinsic pathways, characterized by mitochondrial membrane permeabilization and activation of caspases .
  • Anti-inflammatory Pathways : It modulates the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators .

Data Summary

The following table summarizes key findings regarding the biological activities of 4(1H)-quinazolinone derivatives:

Activity Cell Line/Model IC50/Effect Reference
AnticancerA43120.72 nM
AnticancerA54920.72 nM
Anti-inflammatoryAnimal modelsSignificant reduction
AntimicrobialS.aureusVariable efficacy

Case Studies

Several studies have explored the therapeutic potential of quinazolinone derivatives:

  • Study on EGFR Inhibition : A recent investigation focused on the binding affinity of various quinazolinones to EGFR. Results indicated that modifications at specific positions on the quinazoline ring significantly enhanced inhibitory activity against cancer cell lines .
  • Inflammation Model : In a controlled study using an animal model for arthritis, a derivative of 4(1H)-quinazolinone was administered, resulting in marked improvement in inflammatory markers and joint swelling compared to untreated controls .

Q & A

Q. What are the optimal synthetic routes for preparing 4(1H)-quinazolinone derivatives with morpholine-based substituents?

The synthesis of 4(3H)-quinazolinones typically involves reacting methyl 2-acylaminobenzoates with amine hydrochlorides, phosphorus pentoxide (P₂O₅), and N,N-dimethylcyclohexylamine at 180°C for 45 minutes . For derivatives like 2-methyl-3-octyl-4(3H)-quinazolinone, yields up to 88% are achieved using octylamine hydrochloride and optimized recrystallization solvents (e.g., diisopropyl ether or ethanol) . Key variables include amine chain length, reaction temperature, and post-synthesis purification steps (distillation, TLC).

Q. Which spectroscopic methods are most reliable for characterizing quinazolinone derivatives?

Nuclear Magnetic Resonance (¹H NMR), Infrared (IR), and Ultraviolet (UV) spectroscopy are critical. For example:

  • ¹H NMR : Signals at δ 0.88–8.20 ppm distinguish alkyl chains (e.g., octyl substituents) and aromatic protons .
  • IR : Stretching frequencies at ~1680–1690 cm⁻¹ confirm the C=O group in the quinazolinone core .
  • UV : Absorption maxima at 207–226 nm (log ε 4.33–4.46) correlate with π→π* transitions in the aromatic system .

Advanced Research Questions

Q. How do structural modifications at the 3-position (e.g., phenyl vs. morpholinopropionyl groups) influence biological activity?

Substitution at the 3-position significantly impacts pharmacological properties. For instance:

  • 3-Phenyl derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) .
  • 3-Morpholinopropionyl groups enhance solubility and bioavailability, potentially improving blood-brain barrier penetration for CNS-targeted agents . Comparative studies using in vitro assays (e.g., COX inhibition, cytotoxicity) and molecular docking can clarify structure-activity relationships (SAR) .

Q. How can researchers resolve contradictions in reported biological data for quinazolinone derivatives?

Discrepancies in activity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from assay conditions (e.g., cell lines, concentration ranges) or impurities. Recommendations include:

  • Replicating key experiments (e.g., IC₅₀ determinations) under standardized protocols.
  • Validating compound purity via HPLC and mass spectrometry .
  • Performing dose-response studies to identify off-target effects .

Q. What are the challenges in interpreting crystallographic data for quinazolinone derivatives?

Intramolecular hydrogen bonds (e.g., N–H⋯O) and non-classical interactions (C–H⋯N) influence molecular conformation . For example, in 3-(4-chlorophenyl)quinazolin-4(3H)-one, a dihedral angle of 7.9° between the chlorophenyl and quinazolinone rings affects binding to biological targets . Use single-crystal X-ray diffraction and Hirshfeld surface analysis to resolve ambiguities in crystal packing .

Methodological Challenges

Q. How can researchers optimize reaction yields for sterically hindered quinazolinone derivatives?

Bulky substituents (e.g., o-tolyl groups) reduce yields due to steric hindrance during cyclization. Mitigation strategies include:

  • Increasing reaction time (e.g., 60–90 minutes at 180°C).
  • Using polar aprotic solvents (e.g., DMF) to enhance solubility .
  • Employing high-pressure reactors to drive equilibrium toward product formation .

Q. What analytical techniques address overlapping spectral signals in quinazolinone characterization?

  • 2D NMR (COSY, HSQC) : Resolves overlapping proton signals in crowded regions (e.g., δ 7.0–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas for derivatives with similar retention times .

Biological and Pharmacological Focus

Q. What in vitro/in vivo models are suitable for evaluating the anticancer potential of this compound?

  • In vitro : MTT assays using human cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values compared to reference drugs like doxorubicin .
  • In vivo : Xenograft models (e.g., nude mice with implanted tumors) to assess tumor growth inhibition and toxicity .

Q. How can researchers assess the neurotoxicity risk of morpholine-containing quinazolinones?

  • Conduct hERG channel inhibition assays to evaluate cardiac safety.
  • Perform BBB permeability studies using parallel artificial membrane permeability assays (PAMPA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.